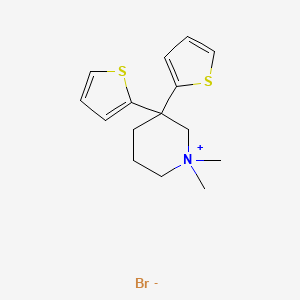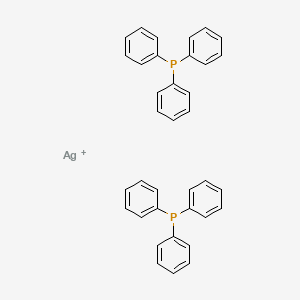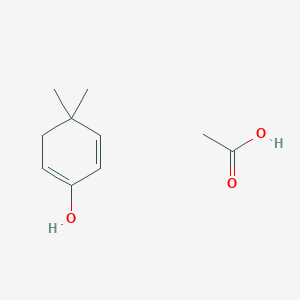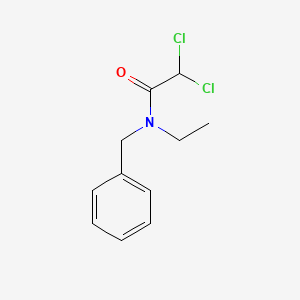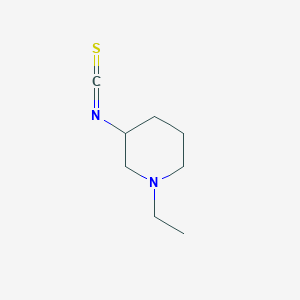![molecular formula C25H20O2Sn B14662203 2-[(Triphenylstannyl)oxy]benzaldehyde CAS No. 38480-16-9](/img/structure/B14662203.png)
2-[(Triphenylstannyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Triphenylstannyl)oxy]benzaldehyde is an organotin compound that features a benzaldehyde moiety bonded to a triphenylstannyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenylstannyl)oxy]benzaldehyde typically involves the reaction of benzaldehyde with triphenyltin hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Benzaldehyde and triphenyltin hydroxide.
Solvent: Anhydrous toluene or another suitable organic solvent.
Reaction Conditions: The mixture is heated under reflux for several hours, typically around 80-100°C.
Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis can be applied. Industrial production would likely involve large-scale reactions with optimized conditions for yield and purity, using automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Triphenylstannyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(Triphenylstannyl)oxy]benzoic acid.
Reduction: Formation of 2-[(Triphenylstannyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Triphenylstannyl)oxy]benzaldehyde has several scientific research applications, including:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(Triphenylstannyl)oxy]benzaldehyde depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The triphenylstannyl group can stabilize intermediates and facilitate various transformations through its electron-donating properties.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Triphenyltin Hydroxide: The precursor used in the synthesis of 2-[(Triphenylstannyl)oxy]benzaldehyde.
Benzaldehyde: The parent compound with an aldehyde functional group.
Uniqueness
This compound is unique due to the presence of both the benzaldehyde and triphenylstannyl moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and materials science.
Properties
CAS No. |
38480-16-9 |
|---|---|
Molecular Formula |
C25H20O2Sn |
Molecular Weight |
471.1 g/mol |
IUPAC Name |
2-triphenylstannyloxybenzaldehyde |
InChI |
InChI=1S/C7H6O2.3C6H5.Sn/c8-5-6-3-1-2-4-7(6)9;3*1-2-4-6-5-3-1;/h1-5,9H;3*1-5H;/q;;;;+1/p-1 |
InChI Key |
PZMKRFOKAGTGNK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
